6-Nitro-1,3-benzoxazole

Descripción general

Descripción

6-Nitro-1,3-benzoxazole is a chemical compound with the molecular formula C7H4N2O3 . It is used for research and development purposes .

Molecular Structure Analysis

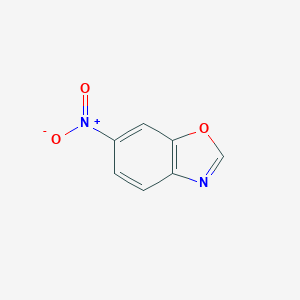

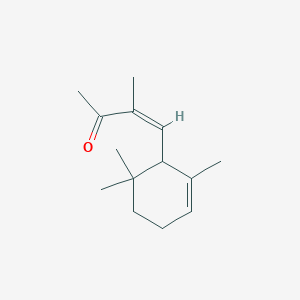

The molecular structure of 6-Nitro-1,3-benzoxazole consists of a benzene ring fused with an oxazole ring, which contains an oxygen atom and a nitrogen atom . The nitro group is attached to the 6th carbon of the benzene ring .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Benzoxazole derivatives, including 6-Nitro-1,3-benzoxazole, have been found to exhibit significant antibacterial activity. They have been tested against various bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .

Antifungal Activity

These compounds also show antifungal properties. For instance, certain benzoxazole derivatives have shown potent activity against fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have been studied for their potential anticancer activity. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line, and some compounds have shown promising results .

Anti-Inflammatory Activity

Benzoxazole derivatives are known for their anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Antimicrobial Agents

Due to their antibacterial and antifungal properties, benzoxazole derivatives can be used as antimicrobial agents. They can potentially be used in the treatment of various infectious diseases .

Agricultural Chemicals

Benzoxazole and its derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities. They are important fused heterocyclic scaffold structures in agrochemical discovery .

Herbicides and Insecticides

In recent years, great progress has been made in the research of benzoxazoles, especially in the development of herbicides and insecticides .

Structural–Activity Relationship (SAR) and Mechanism Studies

Benzoxazole and its derivatives are used in discovering new types of agricultural chemicals, performing analysis in terms of antibacterial, antifungal, antiviral, weeding, and insecticidal activity, and discussing the structure–activity relationship (SAR) and mechanism .

Safety and Hazards

When handling 6-Nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Direcciones Futuras

Benzoxazole derivatives, including 6-Nitro-1,3-benzoxazole, continue to be a focus of research due to their wide spectrum of pharmacological activities and their use in the preparation of new biological materials . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their biological activities .

Mecanismo De Acción

Target of Action

6-Nitro-1,3-benzoxazole, like other benzoxazole derivatives, is known to interact with a variety of biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These proteins play crucial roles in various biological processes, including cell division, signal transduction, gene expression, inflammation, and neurotransmission .

Mode of Action

The benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can inhibit the function of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Benzoxazole derivatives, including 6-Nitro-1,3-benzoxazole, can target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, by inhibiting DNA topoisomerases, they can interfere with DNA replication and transcription, leading to cell death . By inhibiting protein kinases, they can disrupt signal transduction pathways, affecting cell growth and proliferation .

Result of Action

The result of 6-Nitro-1,3-benzoxazole’s action can vary depending on the specific target and disease context. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can induce cell death in cancer cells by interfering with critical cellular processes such as DNA replication and signal transduction .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 6-Nitro-1,3-benzoxazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity. For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Propiedades

IUPAC Name |

6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNESGHWUVLNAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383427 | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1,3-benzoxazole | |

CAS RN |

17200-30-5 | |

| Record name | 6-Nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

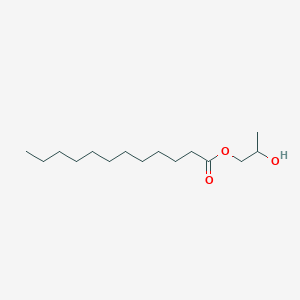

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)

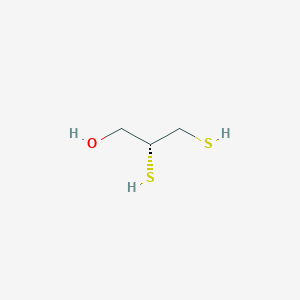

![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)

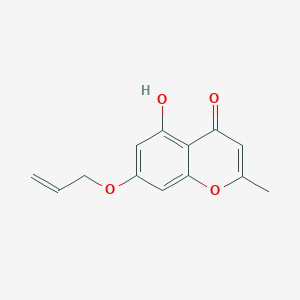

![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)